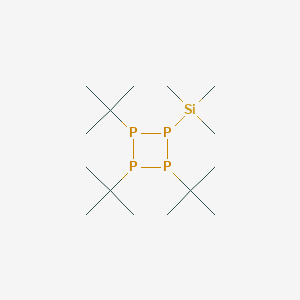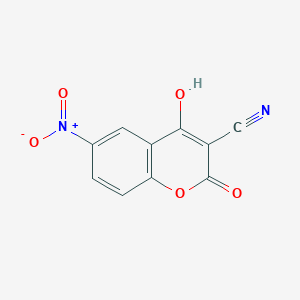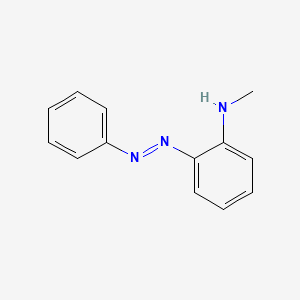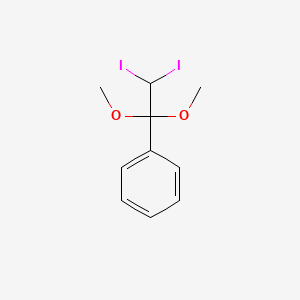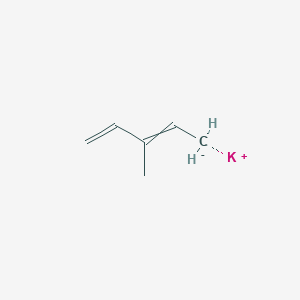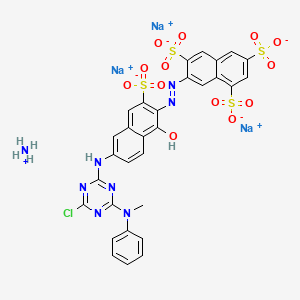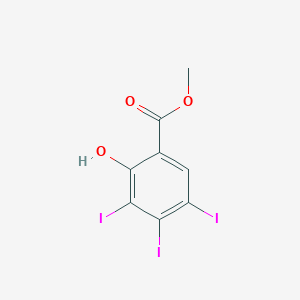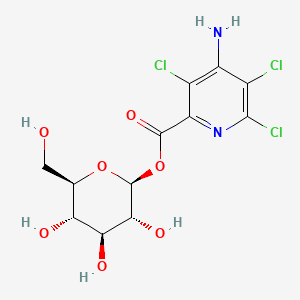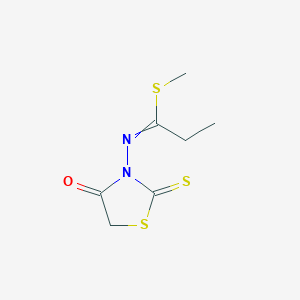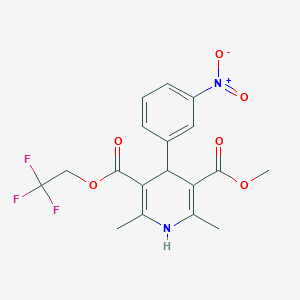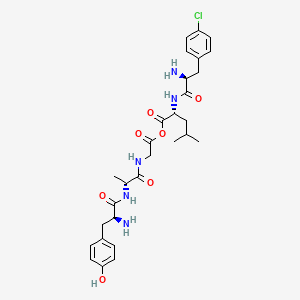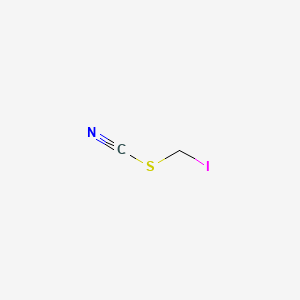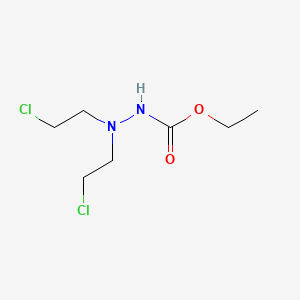
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester is a chemical compound with the molecular formula C7H14Cl2N2O2. It is known for its unique structure, which includes two chloroethyl groups attached to the carbazic acid moiety. This compound is utilized in various chemical and industrial applications due to its reactivity and functional properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester typically involves the reaction of carbazic acid with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques .
化学反応の分析
Types of Reactions
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups .
科学的研究の応用
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. These interactions can disrupt normal cellular processes, making the compound useful in therapeutic applications .
類似化合物との比較
Similar Compounds
- Carbazic acid, 3,3-bis(2-chloroethyl)-, methyl ester
- Carbazic acid, 3,3-bis(2-chloroethyl)-, propyl ester
- Carbazic acid, 3,3-bis(2-chloroethyl)-, butyl ester
Uniqueness
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester variant may exhibit different physical and chemical properties, making it suitable for specific applications .
特性
CAS番号 |
77944-95-7 |
|---|---|
分子式 |
C7H14Cl2N2O2 |
分子量 |
229.10 g/mol |
IUPAC名 |
ethyl N-[bis(2-chloroethyl)amino]carbamate |
InChI |
InChI=1S/C7H14Cl2N2O2/c1-2-13-7(12)10-11(5-3-8)6-4-9/h2-6H2,1H3,(H,10,12) |
InChIキー |
SPENQMHGOSGLRT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


